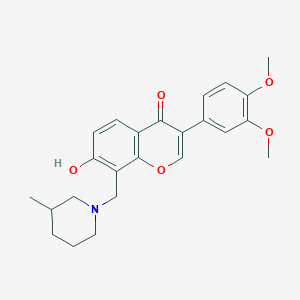

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Description

This chromen-4-one derivative features a 3,4-dimethoxyphenyl group at position 3, a hydroxyl group at position 7, and a 3-methylpiperidinylmethyl substituent at position 8. The 3,4-dimethoxy substitution enhances electron density on the aromatic ring, while the hydroxyl group at position 7 facilitates hydrogen bonding. The 3-methylpiperidinylmethyl group introduces steric bulk and moderate lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-15-5-4-10-25(12-15)13-18-20(26)8-7-17-23(27)19(14-30-24(17)18)16-6-9-21(28-2)22(11-16)29-3/h6-9,11,14-15,26H,4-5,10,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANRRQZZKNTIAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one typically involves multiple steps, starting with the formation of the chromone core One common approach is the condensation of 3,4-dimethoxybenzaldehyde with salicylaldehyde in the presence of a base, followed by cyclization to form the chromone structure

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography. Process safety and environmental considerations would also be critical in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: : Reduction reactions can be used to reduce specific functional groups.

Substitution: : Nucleophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles like amines or halides can be used, with reaction conditions typically involving heat and a suitable solvent.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carboxyl groups, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromone core makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as an antioxidant and anti-inflammatory agent. Studies have indicated its ability to scavenge free radicals and inhibit inflammatory pathways.

Medicine

Medically, this compound has been investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth.

Industry

In industry, this compound can be used in the development of pharmaceuticals and other bioactive compounds. Its diverse reactivity makes it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism by which 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one exerts its effects involves multiple molecular targets and pathways. It may interact with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. The exact mechanism can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 8

Piperidine vs. Piperazine Derivatives

- 3-(3,4-Dimethoxyphenyl)-8-((4-Ethylpiperazin-1-yl)methyl)-7-Hydroxy-2-(Trifluoromethyl)-4H-Chromen-4-One (Compound 09, ): Key Difference: Replaces the 3-methylpiperidinyl group with a 4-ethylpiperazinyl moiety and adds a trifluoromethyl (CF₃) group at position 2. The CF₃ group enhances lipophilicity and metabolic stability but may reduce aqueous solubility .

- 3-(2-Chlorophenyl)-7-Hydroxy-8-[(4-Methylpiperidin-1-yl)methyl]-2-(Trifluoromethyl)-4H-Chromen-4-One (): Key Difference: Substitutes the 3,4-dimethoxyphenyl group with a 2-chlorophenyl ring and adds a CF₃ group at position 2. The 4-methylpiperidinyl group (vs. 3-methyl in the target compound) may lead to distinct steric effects .

Heterocyclic Hemi-Aminals ()

- 3-(3,4-Dimethoxyphenyl)-7-Hydroxy-8-(1,3-Oxazinan-3-ylmethyl)-4H-Chromen-4-One (Compound 5b, ) :

- Key Difference : Replaces the piperidinyl group with a 1,3-oxazinan-3-ylmethyl substituent.

- Impact : The oxazinan ring introduces a hemi-aminals structure, which may stabilize tautomeric forms and alter solubility. The compound exhibits a high melting point (261–263°C), suggesting strong intermolecular interactions .

Variations in Aryl Substituents at Position 3

- 3-(4-Fluorophenyl)-7-Hydroxy-8-{[(2-Hydroxyethyl)Amino]Methyl}-4H-Chromen-4-One Hydrochloride (Compound 6c, ): Key Difference: Substitutes the 3,4-dimethoxyphenyl group with a 4-fluorophenyl ring. The hydroxyethylamino group increases hydrophilicity .

3-(2,4-Dimethoxyphenyl)-7-Hydroxy-8-[(4-Methylpiperidin-1-yl)Methyl]-2H-Chromen-2-One () :

- Key Difference : Shifts methoxy groups to positions 2 and 4 on the phenyl ring and modifies the lactone ring to a 2-one structure.

- Impact : The altered methoxy positions may disrupt π-π stacking interactions. The 2-one lactone configuration could influence tautomerization kinetics compared to the 4-one structure .

Functional Group Additions

- 3-(4-Chlorophenyl)-7-Hydroxy-8-((4-(2-Hydroxyethyl)Piperazin-1-yl)Methyl)-2-(Trifluoromethyl)-4H-Chromen-4-One (): Key Difference: Incorporates a 4-(2-hydroxyethyl)piperazinyl group and a CF₃ substituent. The CF₃ group increases metabolic stability but may introduce steric hindrance .

Physicochemical Properties

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one (often referred to as DMPH) is a chromone derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

DMPH features a complex structure characterized by:

- A chromone core , which is a bicyclic compound containing a benzopyran moiety.

- Hydroxyl and methoxy groups that enhance its solubility and biological interaction capabilities.

- A piperidine moiety , which may improve its binding affinity to biological targets.

The molecular formula of DMPH is , with a molecular weight of approximately 426.49 g/mol.

DMPH has been identified as a potential ATR kinase inhibitor . ATR (Ataxia Telangiectasia and Rad3 related) kinase plays a crucial role in the DNA damage response pathway. By inhibiting ATR, DMPH may disrupt this pathway, leading to:

- Cell cycle arrest : Preventing cancer cells from proliferating.

- Apoptosis : Inducing programmed cell death in cancerous cells.

This mechanism positions DMPH as a promising candidate for anticancer therapies, particularly in tumors with deficiencies in DNA repair mechanisms.

Anticancer Activity

Research indicates that DMPH exhibits significant anticancer properties:

- In vitro studies have shown that DMPH effectively inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. In these studies, DMPH demonstrated an IC50 value indicating its effectiveness at low concentrations.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 | 20 | |

| HeLa | 24 |

Antioxidant Properties

DMPH also displays antioxidant activity, which is critical for protecting cells from oxidative stress. The presence of hydroxyl groups in its structure contributes to this property by scavenging free radicals.

Case Studies

- Cell Line Studies : In a study focusing on MCF-7 and HeLa cells, DMPH was observed to induce significant cytotoxicity compared to control groups. The study utilized assays such as MTT and Annexin V-FITC to measure cell viability and apoptosis rates.

- Mechanistic Insights : Another investigation into the molecular pathways affected by DMPH revealed alterations in key signaling pathways associated with cell survival and apoptosis, confirming its role as an ATR inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.